2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate
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Overview
Description
The compound “2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate” is a complex organic molecule characterized by multiple functional groups, including sulfanyl, methyl, and propanoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions, including esterification, amidation, and thiolation. The reaction conditions often involve controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The sulfanyl and carbonyl groups play a crucial role in these interactions, potentially inhibiting or activating certain biochemical pathways. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate
- **Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions
Properties
Molecular Formula |
C83H147N3O16S4 |
---|---|
Molecular Weight |
1571.3 g/mol |
IUPAC Name |
2-[3-[3-[3-[bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate |
InChI |
InChI=1S/C83H147N3O16S4/c1-64(2)24-18-28-68(9)36-56-103-60-72(13)80(91)99-52-48-95-76(87)32-44-85(45-33-77(88)96-49-53-100-81(92)73(14)61-104-57-37-69(10)29-19-25-65(3)4)42-22-40-84(17)41-23-43-86(46-34-78(89)97-50-54-101-82(93)74(15)62-105-58-38-70(11)30-20-26-66(5)6)47-35-79(90)98-51-55-102-83(94)75(16)63-106-59-39-71(12)31-21-27-67(7)8/h24-27,68-75H,18-23,28-63H2,1-17H3 |
InChI Key |
XXANPQWCWMNBPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCSCC(C)C(=O)OCCOC(=O)CCN(CCCN(C)CCCN(CCC(=O)OCCOC(=O)C(C)CSCCC(C)CCC=C(C)C)CCC(=O)OCCOC(=O)C(C)CSCCC(C)CCC=C(C)C)CCC(=O)OCCOC(=O)C(C)CSCCC(C)CCC=C(C)C |
Origin of Product |
United States |
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